2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the class of imidazole derivatives. This compound features a fluorophenyl group attached to the imidazole ring, which is further substituted with a carbaldehyde group. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde typically involves the condensation of 2-fluorobenzaldehyde with an appropriate imidazole derivative. One common method is the Claisen-Schmidt condensation, where 2-fluorobenzaldehyde reacts with an imidazole derivative in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: 2-(2-Fluorophenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2-Fluorophenyl)-1H-imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various functional compounds
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar fluorophenyl group.
Quinoline Derivatives: Compounds with a similar aromatic structure and potential biological activities.
Uniqueness
2-(2-Fluorophenyl)-1H-imidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the fluorophenyl and imidazole moieties makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-fluorophenyl)-1H-imidazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUCXRMOQAAHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(N2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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